isotheaflavin molecular weight and aqueous solubility
isotheaflavin molecular weight and aqueous solubility
An In-Depth Technical Guide to the Physicochemical Properties of Isotheaflavin: Molecular Weight and Aqueous Solubility
Introduction
Isotheaflavin is a prominent polyphenol and a member of the theaflavin class of compounds, which are responsible for the characteristic reddish-orange color and astringent taste of black tea.[1] Formed during the enzymatic oxidation of catechins in the fermentation of Camellia sinensis leaves, isotheaflavin is a stereoisomer of theaflavin, arising from specific combinations of cis- and trans-catechin precursors.[2] For researchers, scientists, and drug development professionals, a thorough understanding of the fundamental physicochemical properties of isotheaflavin is paramount. Its molecular weight dictates stoichiometry and dosage calculations, while its aqueous solubility is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic potential. This guide provides a detailed examination of these core properties, supported by experimental methodologies and an analysis of the underlying chemical principles.
Part 1: Molecular Identity and Weight
The precise molecular weight is a foundational characteristic of any chemical entity, essential for accurate quantification and experimental design. Isotheaflavin's molecular identity is defined by its specific chemical formula and resulting mass.
Chemical Formula: C₂₉H₂₄O₁₂[3]
This formula accounts for the arrangement of 29 carbon atoms, 24 hydrogen atoms, and 12 oxygen atoms that form its complex structure, which features a central benzotropolone ring.
Caption: Simplified 2D representation of the theaflavin core structure.
Quantitative Molecular Weight Data
The molecular weight can be expressed as an average value, accounting for the natural isotopic abundance of each element, or as a monoisotopic mass, which considers only the most abundant isotope of each element. Both values are crucial for different analytical applications, particularly mass spectrometry.
| Parameter | Value | Reference |
| Chemical Formula | C₂₉H₂₄O₁₂ | [3] |
| Average Molecular Weight | 564.49 g/mol | [3][4] |
| Monoisotopic Molecular Weight | 564.126776232 g/mol | [3][4] |
Part 2: Aqueous Solubility
Aqueous solubility is a measure of the maximum amount of a substance that can dissolve in water at a given temperature and pH. It is a critical bottleneck in drug development, directly impacting a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility can severely limit the oral bioavailability of a potentially potent therapeutic agent.
Quantitative Solubility Data
Isotheaflavin is characterized by its low solubility in water. This is a common feature among complex polyphenols, which possess large, relatively hydrophobic scaffolds despite the presence of multiple hydrophilic hydroxyl groups.
| Compound | Solvent System | Reported Solubility | Reference |
| Isotheaflavin | Water | 0.22 g/L | [3] |
| Theaflavin (Isomer) | Water | 2 mg/mL (3.54 mM) * | [5] |
| Theaflavin (Isomer) | DMSO | ~25 mg/mL | [6] |
| Isotheaflavin | DMSO | 100 mg/mL (177.15 mM) ** | [7] |
**Requires sonication and warming. *Requires sonication.
The data clearly indicates that while isotheaflavin is sparingly soluble in water, its solubility is significantly higher in polar aprotic solvents like Dimethyl Sulfoxide (DMSO).[6][7] This disparity is fundamental to designing appropriate solvent systems for in vitro assays and for developing formulation strategies. The difference in reported aqueous solubility between theaflavin and isotheaflavin, though they are isomers, underscores the subtle but significant impact of stereochemistry on crystal lattice energy and solvation.
Factors Influencing Isotheaflavin's Aqueous Solubility
The limited water solubility of isotheaflavin is a multifactorial issue rooted in its molecular structure.
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Hydrophobic Benzotropolone Core: The large, fused ring system of the benzotropolone core and the associated flavan units present a significant nonpolar surface area, which is energetically unfavorable to interact with the polar hydrogen-bonding network of water.[8]
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Hydrogen Bonding: Isotheaflavin has 9 hydrogen bond donors and 12 hydrogen bond acceptors.[3] While the numerous hydroxyl (-OH) groups can participate in hydrogen bonding with water, their solubilizing effect is counteracted by strong intramolecular hydrogen bonding and the molecule's overall size and rigidity. These internal bonds can reduce the availability of hydroxyl groups to interact with external water molecules.
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Molecular Structure and Stereochemistry: Isotheaflavin is formed from specific catechin precursors, which determines its three-dimensional shape.[1][2] This specific isomeric structure influences how the molecule packs into a solid-state crystal lattice. High lattice energy requires more energy to break the crystal structure apart, leading to lower solubility.
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pH and Ionization: The phenolic hydroxyl groups are weakly acidic. The strongest acidic pKa for isotheaflavin is predicted to be around 7.73.[3] At physiological pH (~7.4), the molecule is predominantly in its neutral form. In more alkaline conditions, deprotonation would occur, creating an anionic species with significantly higher aqueous solubility due to the charge.
Part 3: Experimental Protocol for Aqueous Solubility Determination
To ensure reliable and reproducible solubility data, a standardized experimental approach is essential. The shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a widely accepted standard for determining the solubility of flavonoid compounds.[9]
Causality Behind Experimental Choices
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Shake-Flask Method: This technique is chosen because it allows a true equilibrium to be established between the solid solute and the solvent, which is the definition of solubility. The extended incubation with agitation ensures the solution becomes saturated.
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Controlled Temperature: Solubility is temperature-dependent. Using a calibrated incubator or water bath ensures the data is specific to a physiologically relevant temperature (e.g., 37°C) or a standard lab temperature (e.g., 25°C).
-
Filtration/Centrifugation: It is critical to separate the undissolved solid from the saturated solution without causing precipitation. A high-speed centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) effectively achieves this.
-
HPLC-UV Quantification: HPLC is selected for its high specificity and sensitivity. It can accurately separate the analyte of interest from any potential impurities or degradants. UV detection is ideal for polyphenols like isotheaflavin, which have strong chromophores and absorb light in the UV-Vis spectrum.
Step-by-Step Methodology
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Reagent and Material Preparation:
-
Isotheaflavin solid (purity >95%).
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Milli-Q or HPLC-grade water.
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pH 7.4 Phosphate-Buffered Saline (PBS), if determining solubility in a biological buffer.
-
HPLC-grade acetonitrile and trifluoroacetic acid (TFA).
-
2 mL microcentrifuge tubes.
-
Calibrated temperature-controlled shaker/incubator.
-
Microcentrifuge.
-
0.22 µm syringe filters (PVDF recommended for low protein binding).
-
Calibrated HPLC system with a UV detector and a C18 analytical column.
-
-
Preparation of Saturated Solution:
-
Add an excess amount of solid isotheaflavin to a microcentrifuge tube (e.g., 2-5 mg). The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.
-
Add a precise volume of the aqueous solvent (e.g., 1 mL of water or PBS).
-
Securely cap the tubes.
-
-
Equilibration:
-
Place the tubes in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. For flavonoids, 24 to 48 hours is typically recommended.
-
-
Phase Separation:
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully aspirate the supernatant. For rigor, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. Causality: This step is crucial to ensure only the dissolved compound is measured.
-
-
Quantification via HPLC:
-
Prepare a standard curve of isotheaflavin in a suitable solvent (e.g., 50:50 acetonitrile:water) at known concentrations.
-
Dilute the filtered saturated solution with the mobile phase to bring its concentration within the linear range of the standard curve.
-
Analyze the standards and the diluted sample using HPLC. An example method for flavonoids is:[9]
-
Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Gradient: A time-dependent gradient can be optimized, for instance, starting at 15-20% B, increasing to 90% B over 25-30 minutes.
-
Detection: Diode Array Detector (DAD) or UV detector set at a suitable wavelength for isotheaflavin (e.g., ~280 nm or ~380 nm).
-
-
-
Calculation:
-
Determine the concentration of isotheaflavin in the diluted sample by interpolating its peak area against the standard curve.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
-
Express the final solubility in units such as mg/mL or g/L.
-
Caption: Experimental workflow for determining the aqueous solubility of Isotheaflavin.
Conclusion
Isotheaflavin is a polyphenol with a precisely defined molecular weight of approximately 564.49 g/mol . Its utility in biological and pharmaceutical research is significantly influenced by its very low intrinsic aqueous solubility (reported as 0.22 g/L), a characteristic governed by its large, hydrophobic molecular scaffold.[3][4] This property necessitates the use of organic co-solvents for in vitro studies and presents a considerable challenge for formulation in drug development. The standardized shake-flask method coupled with HPLC analysis provides a robust framework for accurately quantifying this critical parameter. A comprehensive understanding of both the molecular weight and solubility is the cornerstone upon which all further research into the biological activities and therapeutic applications of isotheaflavin must be built.
References
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FooDB. (2010, April 8). Showing Compound Theaflavin (FDB012511). Retrieved from FooDB database. [Link]
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FooDB. (2010, April 8). Showing Compound Isotheaflavin (FDB000613). Retrieved from FooDB database. [Link]
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ResearchGate. Structures and precursors of major theaflavin derivatives. Retrieved from ResearchGate. [Link]
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Rothwell, J. A., Day, A. J., & Morgan, M. R. A. (2005). Experimental Determination of Octanol−Water Partition Coefficients of Quercetin and Related Flavonoids. Journal of Agricultural and Food Chemistry, 53(11), 4355–4360. [Link]
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ResearchGate. Structures of theaflavins and isotheaflavins. Retrieved from ResearchGate. [Link]
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Li, M., et al. (2021). Study on mechanism of low bioavailability of black tea theaflavins by using Caco-2 cell monolayer. Taylor & Francis Online. [Link]
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Lin, F., et al. (2025). Discovery and Characterization of a Distinctive Theaflavin-3-Gallate Isomer from Camellia ptilophylla with Potent Anticancer Properties Against Human Colorectal Carcinoma Cells. MDPI. [Link]
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Wang, Y., et al. (2015). Characterization of molecular structures of theaflavins and the interactions with bovine serum albumin. PMC. [Link]
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Ferreira, O., et al. (2012). Solubility of Flavonoids in Pure Solvents. Industrial & Engineering Chemistry Research. [Link]
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Aidic. Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model. Retrieved from The Italian Association of Chemical Engineering. [Link]
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FooDB. (2010, April 8). Showing Compound Isotheaflavin 3'-gallate (FDB010887). Retrieved from FooDB database. [Link]
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ResearchGate. (PDF) Solubility of Flavonoids in Organic Solvents. Retrieved from ResearchGate. [Link]
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Yang, Z., et al. (2025). Theaflavins Are Improved by the Oxidation of Catechins in Tannase Treatment During Black Tea Fermentation. MDPI. [Link]
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Lee, S. H., & Jung, S. (2016). Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids. MDPI. [Link]
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Kamal, M., et al. (2025). A Comprehensive Review of Theaflavins: Physiological Activities, Synthesis Techniques, and Future Challenges. PMC. [Link]
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Charlton, A. J., et al. (2002). The self-association of the black tea polyphenol theaflavin and its complexation with caffeine. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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